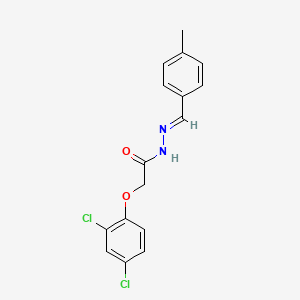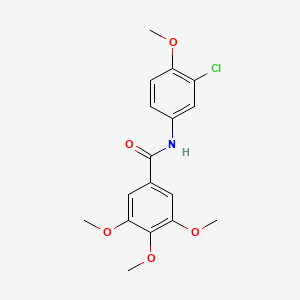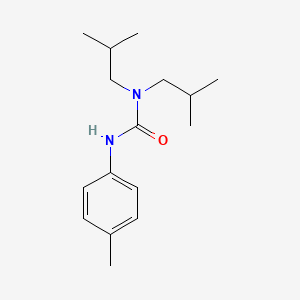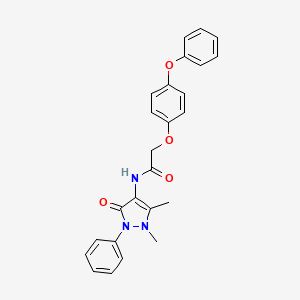![molecular formula C22H20N4OS B11687594 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11687594.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a naphthyl group through a sulfanyl and hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves the condensation of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with naphthaldehyde under reflux conditions in the presence of an acid catalyst . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile, often with a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated hydrazide derivatives.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to the presence of the benzimidazole moiety, which is known for its pharmacological activities.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules, including heterocyclic compounds and coordination complexes.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects . The hydrazide linkage may also play a role in chelating metal ions, which can affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
Uniqueness
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to other similar compounds.
Properties
Molecular Formula |
C22H20N4OS |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H20N4OS/c1-2-26-20-13-6-5-12-19(20)24-22(26)28-15-21(27)25-23-14-17-10-7-9-16-8-3-4-11-18(16)17/h3-14H,2,15H2,1H3,(H,25,27)/b23-14+ |
InChI Key |
CLCYCJPZKBYXGM-OEAKJJBVSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-(3-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11687529.png)
![4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11687530.png)
![methyl 4-{(Z)-[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11687531.png)
![(2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanethione](/img/structure/B11687546.png)
![2-Chloro-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B11687554.png)
![2-bromo-N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11687561.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687572.png)
![2-Methoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11687574.png)
![2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B11687577.png)


![N-(3,4-dichlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11687615.png)
